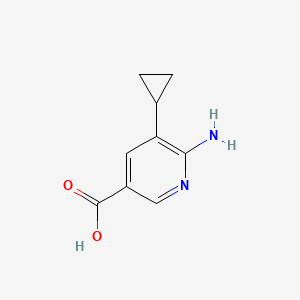
6-Amino-5-cyclopropylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-cyclopropylnicotinic acid is a heterocyclic organic compound that belongs to the class of nicotinic acids It features a cyclopropyl group attached to the nicotinic acid core, with an amino group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-cyclopropylnicotinic acid typically involves multi-step organic reactions. One common method starts with the cyclopropylation of a suitable nicotinic acid derivative, followed by amination at the 6-position. The reaction conditions often require the use of strong bases and specific catalysts to ensure the desired regioselectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-5-cyclopropylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
6-Amino-5-cyclopropylnicotinic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 6-Amino-5-cyclopropylnicotinic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key metabolic and signaling pathways.
Comparison with Similar Compounds
6-Aminonicotinic acid: Lacks the cyclopropyl group but shares the amino substitution at the 6-position.
5-Cyclopropylnicotinic acid: Similar structure but without the amino group.
Uniqueness: 6-Amino-5-cyclopropylnicotinic acid is unique due to the presence of both the cyclopropyl and amino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from its analogs.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
6-amino-5-cyclopropylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c10-8-7(5-1-2-5)3-6(4-11-8)9(12)13/h3-5H,1-2H2,(H2,10,11)(H,12,13) |
InChI Key |
QQAXSUNDGUMVLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=CC(=C2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















